Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(2,1-f)purine derivatives typically involves multi-step organic reactions. The starting materials often include purine bases, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(2,1-f)purine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine analogs.
Scientific Research Applications
Chemistry
In chemistry, pyrimido(2,1-f)purine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and are used in various organic synthesis methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, and antagonists. They may interact with nucleic acids and proteins, influencing various biological processes.
Medicine
In medicine, pyrimido(2,1-f)purine derivatives are explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. Their ability to modulate specific molecular targets makes them promising candidates for drug development.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties enable their application in various industrial processes.
Mechanism of Action
The mechanism of action of pyrimido(2,1-f)purine derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as adenine, guanine, and xanthine. These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
The uniqueness of pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride lies in its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. These unique attributes make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
148712-01-0 |
---|---|
Molecular Formula |
C25H33ClN6O3 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
9-[3-(4-benzylpiperidin-1-yl)propyl]-1,3-dimethyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C25H32N6O3.ClH/c1-27-22-21(23(33)28(2)25(27)34)31-16-11-20(32)30(24(31)26-22)13-6-12-29-14-9-19(10-15-29)17-18-7-4-3-5-8-18;/h3-5,7-8,19H,6,9-17H2,1-2H3;1H |
InChI Key |
OYIYTJAGEOXQTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCC(CC4)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.